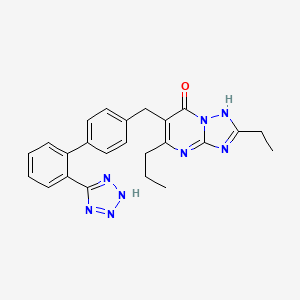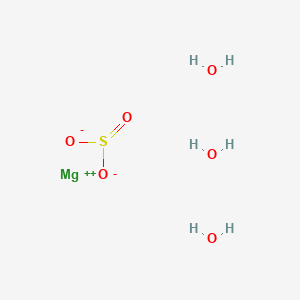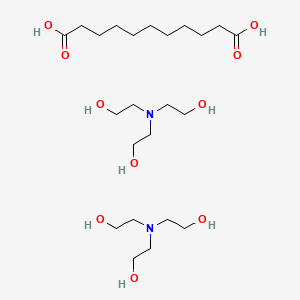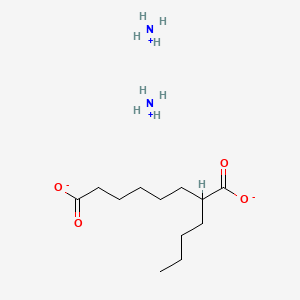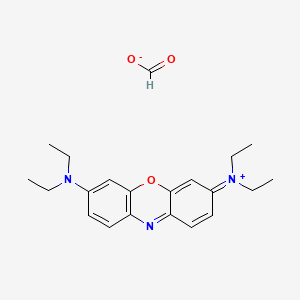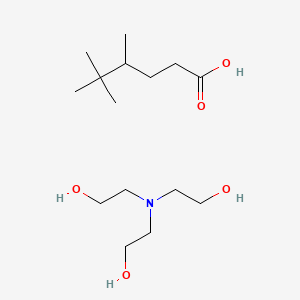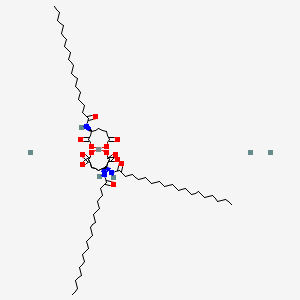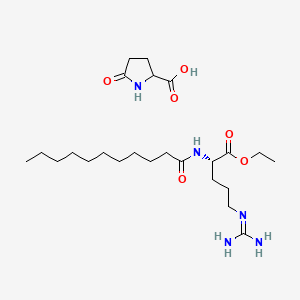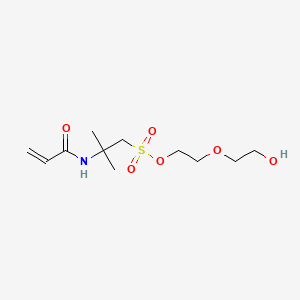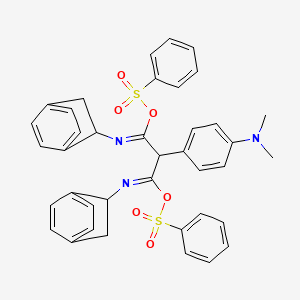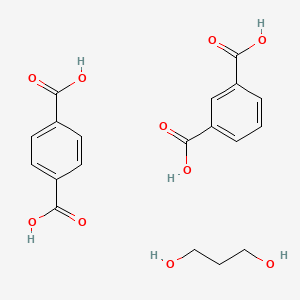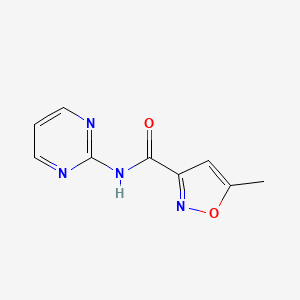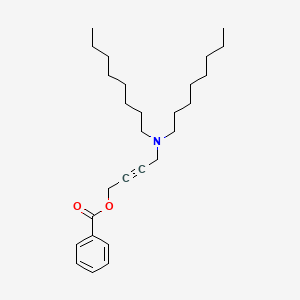
2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) is a chemical compound with the molecular formula C27H43NO2. This compound is known for its unique structure, which includes a butyn-1-ol backbone with a dioctylamino group and a benzoate ester. It is used in various chemical syntheses and industrial applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) typically involves the reaction of 2-butyn-1-ol with dioctylamine and benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the ester linkage. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) involves its interaction with specific molecular targets. The dioctylamino group can interact with proteins and enzymes, affecting their function. The benzoate ester can undergo hydrolysis, releasing benzoic acid, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyn-1-ol: A simpler compound with similar reactivity but lacking the dioctylamino and benzoate groups.
3-Butyn-1-ol: Another butyn-1-ol derivative with different substitution patterns.
3-Pentyn-1-ol: A longer-chain analog with similar functional groups.
Uniqueness
2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) is unique due to its combination of functional groups, which provide distinct reactivity and applications. The presence of the dioctylamino group enhances its interaction with biological molecules, while the benzoate ester offers additional synthetic versatility.
Propriétés
Numéro CAS |
130421-62-4 |
|---|---|
Formule moléculaire |
C27H43NO2 |
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
4-(dioctylamino)but-2-ynyl benzoate |
InChI |
InChI=1S/C27H43NO2/c1-3-5-7-9-11-16-22-28(23-17-12-10-8-6-4-2)24-18-19-25-30-27(29)26-20-14-13-15-21-26/h13-15,20-21H,3-12,16-17,22-25H2,1-2H3 |
Clé InChI |
VIBAYVWTYWMOOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)CC#CCOC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



